

Dehydroindapamide-d3: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: Dehydroindapamide-d3

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This technical guide provides an in-depth overview of the typical parameters, experimental protocols, and quality control workflow associated with a Certificate of Analysis (CoA) for **Dehydroindapamide-d3**. As a deuterated internal standard, the purity and identity of **Dehydroindapamide-d3** are paramount for its application in pharmacokinetic and metabolic studies. This document serves as a comprehensive resource for understanding the quality attributes of this critical analytical reagent.

Core Data Parameters

A Certificate of Analysis for **Dehydroindapamide-d3** quantifies its identity, purity, and stability. The following table summarizes the essential data points presented in a typical CoA.

Parameter	Typical Specification	Analytical Method	Purpose
Identification			
Chemical Name	4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide	-	Confirms the chemical nomenclature.
CAS Number	1185057-48-0[1]	-	Provides a unique identifier for the chemical substance.
Molecular Formula	C ₁₆ H ₁₁ D ₃ ClN ₃ O ₃ S[2]	Mass Spectrometry	Verifies the elemental composition of the molecule.
Molecular Weight	366.83 g/mol [1]	Mass Spectrometry	Confirms the mass of the molecule, accounting for the deuterium atoms.
Physical Properties			
Appearance	Light Brown Solid[1]	Visual Inspection	Describes the physical state and color of the substance.
Solubility	Soluble in Methanol, Ethanol	Solvent Solubility Test	Indicates appropriate solvents for sample preparation.
Purity and Strength			
Chemical Purity	≥ 98.0%	HPLC	Quantifies the percentage of the desired compound in the material.
Isotopic Purity (Deuterium Incorporation)	≥ 99% atom % D	Mass Spectrometry / NMR	Determines the percentage of molecules that are

correctly labeled with deuterium.

Unlabeled Dehydroindapamide	Report Value	Mass Spectrometry	Quantifies the amount of the non-deuterated analogue.
Total Impurities	≤ 2.0%	HPLC	Sum of all detected impurities.
Individual Unspecified Impurity	≤ 0.5%	HPLC	Sets a limit for any single unknown impurity.
Residual Solvents			
Methanol, Ethanol, etc.	Conforms to ICH Limits	GC-HS	Quantifies the amount of residual solvents from the manufacturing process.
Storage and Handling			
Storage Conditions	2-8°C Refrigerator[1]	-	Recommends the appropriate storage to maintain stability.
Shipping Conditions	Ambient[1]	-	Indicates the conditions under which the material is transported.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to generate the data for the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Dehydroindapamide-d3** and to quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 3 with phosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile and methanol). A typical starting mobile phase could be Acetonitrile:Methanol:Water in a ratio of 40:50:10 (v/v/v)[3].
- Flow Rate: 1.0 mL/min[3].
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Detection: UV detection at a wavelength of 242 nm[3].
- Injection Volume: 10 μ L.
- Sample Preparation: A stock solution of **Dehydroindapamide-d3** is prepared by dissolving a known amount in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 10-60 μ g/mL) [3].
- Data Analysis: The peak area of **Dehydroindapamide-d3** is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage. Impurities are quantified based on their peak areas relative to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic purity of **Dehydroindapamide-d3**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source.

- **Ionization Mode:** Electrospray Ionization (ESI), which can be operated in either positive or negative mode. For indapamide and its analogues, both modes can be effective[4].
- **Sample Introduction:** The sample is typically introduced via direct infusion or through an LC system.
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
- **Data Acquisition:** The mass spectrometer is set to acquire data over a mass range that includes the expected molecular weights of the deuterated and non-deuterated compound. For **Dehydroindapamide-d3**, this would be centered around m/z 367.
- **Data Analysis:**
 - **Identity Confirmation:** The observed monoisotopic mass of the $[M+H]^+$ or $[M-H]^-$ ion is compared to the calculated theoretical mass.
 - **Isotopic Purity:** The relative intensities of the mass peaks corresponding to the deuterated (d3) and unlabeled (d0) forms of Dehydroindapamide are measured. The isotopic purity is calculated as the percentage of the d3 peak intensity relative to the sum of the d0 and d3 peak intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

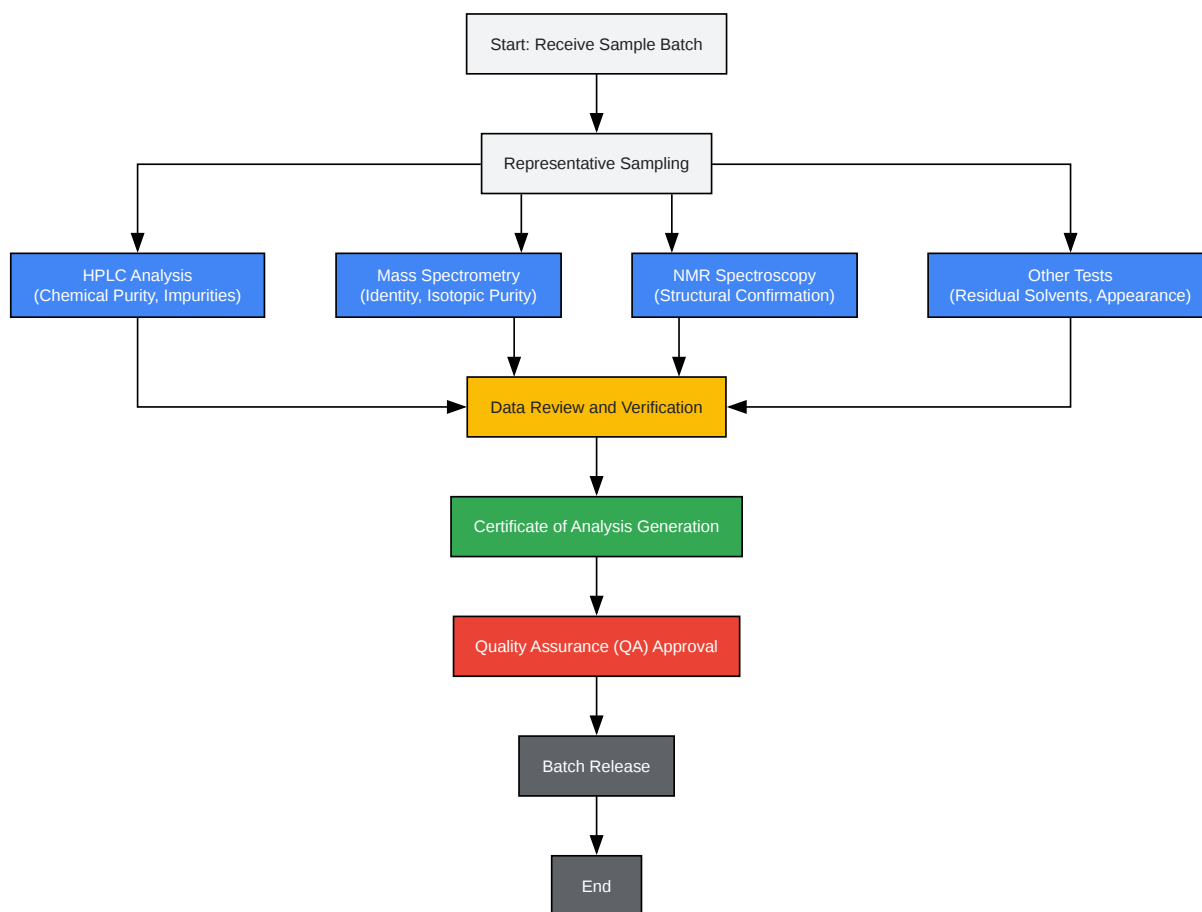
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃).
- **Experiments:**

- ^1H NMR (Proton NMR): This spectrum is used to verify the overall structure of the molecule. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful incorporation of deuterium at the d3-methyl position.
- ^{13}C NMR (Carbon NMR): This provides information on the carbon framework of the molecule.
- ^2H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.
- Sample Preparation: A sufficient amount of the sample (typically 1-10 mg) is dissolved in approximately 0.5-0.7 mL of the deuterated NMR solvent.
- Data Analysis: The chemical shifts, signal multiplicities, and integration values of the observed peaks are compared with the expected spectrum for the proposed structure of **Dehydroindapamide-d3**. The proton NMR spectrum is particularly scrutinized for the absence of the methyl proton signal.

Quality Control and Certificate of Analysis Workflow

The generation of a Certificate of Analysis is the final step in a rigorous quality control process. The following diagram illustrates the typical workflow.



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Caption: Workflow for the generation of a Certificate of Analysis.

This comprehensive approach ensures that each batch of **Dehydroindapamide-d3** meets the high standards of quality and purity required for its intended use in research and development.

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